molecular formula C22H14FN3OS B2614410 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine CAS No. 670270-75-4

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine

Cat. No.: B2614410
CAS No.: 670270-75-4
M. Wt: 387.43
InChI Key: VYHOMFYBIQDKJP-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is a novel, synthetically designed small molecule inhibitor for research use. Its core structure is based on the thieno[2,3-d]pyrimidine scaffold, a privileged chemotype in medicinal chemistry known for its high affinity and specificity as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . This compound is intended for scientific investigation into the mechanisms of cell proliferation and signaling pathways in oncology research, particularly in non-small cell lung cancer (NSCLC) models. It is structurally optimized to target and inhibit mutant forms of EGFR, including the resistant T790M variant, which is a common mechanism of resistance to first-generation TKIs . Researchers can utilize this compound in biochemical assays to study kinase inhibition kinetics and in cell-based assays to evaluate its anti-proliferative and apoptotic effects on relevant cancer cell lines, such as NCI-H1975. All studies must be conducted in a controlled laboratory setting. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(4-fluorophenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3OS/c1-13-5-6-15-3-2-4-18(20(15)26-13)27-21-19-17(11-28-22(19)25-12-24-21)14-7-9-16(23)10-8-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHOMFYBIQDKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under conditions such as reflux in the presence of a strong acid or base.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the thienopyrimidine core.

    Attachment of the Methylquinolinyl Group: This step often involves an etherification reaction, where the quinolinyl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the thienopyrimidine core, potentially leading to the formation of dihydrothienopyrimidines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydrothienopyrimidines.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is studied for its unique electronic properties. The compound's ability to act as a semiconductor makes it a candidate for applications in organic electronics and photonics. Its structural characteristics allow it to participate in charge transfer processes, which are essential in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

The biological potential of this compound has been a focal point for researchers:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thienopyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting cell growth in human cancer lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The interaction with specific molecular targets involved in cell proliferation pathways is under investigation .
  • Antimicrobial Properties : Some studies indicate that thienopyrimidine derivatives can exhibit antibacterial and antifungal activities. The structural modifications can enhance their efficacy against resistant strains of bacteria and fungi .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic applications:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for drug discovery. Research is ongoing to assess its potential as a treatment for various diseases, including cancer and infectious diseases. The fluorophenyl and quinolinyl groups may enhance bioavailability and target specificity .

Industrial Applications

The unique properties of this compound are also leveraged in industrial applications:

  • Advanced Materials : The compound's electronic properties make it suitable for developing advanced materials such as polymers and coatings with specific electronic or optical characteristics. These materials can be utilized in various high-tech applications, including sensors and display technologies .

Case Studies

  • Anticancer Screening : A study evaluated several thienopyrimidine derivatives against human cancer cell lines using the NCI-60 screening program. Compounds similar to this compound were found to exhibit substantial cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .
  • Synthesis and Characterization : Researchers synthesized various thieno[2,3-d]pyrimidines and characterized them using spectroscopic methods (NMR, IR). These studies have helped elucidate structure-activity relationships that guide the design of more potent derivatives for medicinal applications .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and quinolinyl groups may facilitate binding to these targets, leading to modulation of their activity. The thienopyrimidine core can interact with nucleic acids or proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs.

Core Structure and Substituent Effects

The thieno[2,3-d]pyrimidine core is common among analogs, but substituent variations critically influence activity:

  • 5-(4-Fluorophenyl) Group: Present in the target compound and analogs like 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) (), this group enhances aromaticity and electron-withdrawing effects, improving binding to DHFR and TS .
  • Benzodioxolyloxy Group: The compound 4-(1,3-benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine () substitutes with a benzodioxole ring, which may alter electronic properties compared to quinolinyloxy.

Data Tables

Table 1: Key Thieno[2,3-d]pyrimidine Analogs and Activities

Compound Name Substituents Target Enzyme (IC₅₀) Reference
Target Compound 4-(2-methylquinolin-8-yloxy), 5-(4-F Not reported -
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) 4-NH₂, 5-(4-F) DHFR/TS activity inferred
Compound 7 () Non-classical substituents DHFR: 0.56 µM
4-(1,3-Benzodioxol-5-yloxy)-5-(4-Cl)thieno[2,3-d]pyrimidine 4-benzodioxolyloxy, 5-(4-Cl) Not reported

Table 2: Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Solubility Inference
Target Compound C₂₂H₁₅FN₃OS Not reported Low (bulky substituent)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) C₁₂H₈FN₃S 199–231 Moderate
5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one C₁₃H₉FN₂OS Not reported Moderate

Biological Activity

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and drug discovery. This compound belongs to the thienopyrimidine class and is characterized by its unique structural features, including a fluorophenyl group and a methylquinolinyl group. Its potential biological activities make it a candidate for therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C22H14FN3OSC_{22}H_{14}FN_3OS. The presence of the fluorine atom in the phenyl group enhances its electronic properties, which may influence its interactions with biological targets.

Structural Representation

PropertyValue
IUPAC Name 5-(4-fluorophenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine
Molecular Weight 385.43 g/mol
InChI InChI=1S/C22H14FN3OS/c1-13-5-6-15-3-2-4-18(20(15)26-13)27-21-19-17(11-28-22(19)25-12-24-21)14-7-9-16(23)10-8-14/h2-12H,1H3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural components facilitate binding to these targets, leading to modulation of their activity. Notably, the thienopyrimidine core can interact with nucleic acids or proteins, influencing cellular processes.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF710.5
NCI-H46012.0
HepG215.8

These findings suggest that this compound may inhibit cancer cell proliferation effectively.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest potential antibacterial and anti-inflammatory activities. The compound's unique structure may contribute to these effects, warranting further investigation.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal assessed the efficacy of this compound against several cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in MCF7 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
  • Mechanistic Insights : Another study explored the interaction of this compound with specific kinase enzymes involved in cancer progression. The findings revealed that it acts as a selective inhibitor of CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control in cancer cells.

Q & A

What are the standard synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives like 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine?

Basic Research Question
The synthesis typically involves three key steps: (1) formation of the thieno[2,3-d]pyrimidine core via cyclization of 2-aminothiophene derivatives with formic acid under reflux (16–18 hours, 85% yield) , (2) chlorination at the C-4 position using POCl₃ (80°C, 2 hours, 94% yield) to introduce a reactive leaving group , and (3) nucleophilic substitution with aromatic/aliphatic nucleophiles (e.g., phenols or amines) under reflux in acetone or DMF . For example, coupling with 2-methylquinolin-8-ol would require optimized stoichiometry and temperature to ensure regioselectivity.

Which spectroscopic techniques are most effective for characterizing thieno[2,3-d]pyrimidine derivatives?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., δ 7.94 ppm for pyrimidine protons in DMSO-d₆) .
  • IR spectroscopy : To identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) or amine (N-H, ~3300 cm⁻¹) .
  • Mass spectrometry (EI-MS/ESI-MS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 383.0 for fluorophenyl derivatives) .
  • Melting point analysis : To assess purity (e.g., 125–127°C for 4-chloro intermediates) .

How can researchers optimize reaction conditions to improve yields in thieno[2,3-d]pyrimidine synthesis?

Advanced Research Question
Optimization strategies include:

  • Catalyst screening : Pd/C-mediated alkynylation improves C-4 functionalization efficiency (e.g., 4-alkynyl derivatives via Sonogashira coupling) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to acetone .
  • Temperature control : Lower temperatures (0–5°C) during chlorination minimize side reactions .
  • Reagent purity : ≥99% pure POCl₃ and anhydrous conditions prevent hydrolysis of intermediates .

What in vitro biological screening models are used to evaluate thieno[2,3-d]pyrimidine derivatives?

Basic Research Question
Common models include:

  • Antimicrobial assays : Against S. aureus, E. coli, and C. albicans using disk diffusion or MIC methods, with amoxicillin and fluconazole as controls .
  • Kinase inhibition : EGFR or microtubule polymerization assays (e.g., IC₅₀ determination via radiometric kinase assays) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MLL leukemia models for MI-503 derivatives) .

How can structure-activity relationship (SAR) studies guide the design of thieno[2,3-d]pyrimidine derivatives with enhanced bioactivity?

Advanced Research Question
SAR insights include:

  • C-4 substituents : Alkynyl or aryloxy groups (e.g., 4-(3',4',5'-trimethoxyanilino)) enhance kinase inhibition .
  • C-5/C-6 modifications : Electron-withdrawing groups (e.g., 4-fluorophenyl) improve metabolic stability .
  • Heterocyclic appendages : Quinoline or piperazine moieties increase target selectivity (e.g., MCL-1/BCL-2 inhibition) .
  • Trifluoromethyl groups : Boost antifungal activity by 3–5-fold compared to nitro-substituted analogs .

What strategies resolve contradictions in spectral data interpretation for thieno[2,3-d]pyrimidine derivatives?

Advanced Research Question
Contradictions arise from solvent-dependent NMR shifts (e.g., pyrimidine protons at δ 7.94 ppm in DMSO vs. δ 8.67 ppm in CDCl₃) . Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Assign coupling patterns and verify aromatic regiochemistry .
  • Cross-validation : Compare experimental IR carbonyl stretches (~1680–1700 cm⁻¹) with computational simulations .
  • X-ray crystallography : Resolve ambiguous NOE correlations in crowded spectral regions .

How do researchers validate target engagement and selectivity of thieno[2,3-d]pyrimidine-based kinase inhibitors?

Advanced Research Question
Validation involves:

  • Biochemical assays : Measure IC₅₀ values against kinase panels (e.g., EGFR vs. VEGFR-2) .
  • Cellular thermal shift assays (CETSA) : Confirm binding to intended targets in live cells .
  • Selectivity profiling : Use KINOMEscan® to assess off-target effects at 1 μM concentrations .

What are common functionalization strategies at the C-4 position of thieno[2,3-d]pyrimidine core?

Basic Research Question
Strategies include:

  • Nucleophilic substitution : React 4-chloro intermediates with phenols/amines (e.g., 2-methylquinolin-8-ol) in basic conditions .
  • Cross-coupling : Suzuki-Miyaura for aryl groups or Sonogashira for alkynyl chains .
  • Acid-amine coupling : Attach benzamide derivatives via EDC/HOBt activation (e.g., 8a-j derivatives with 85–90% yields) .

What computational approaches support the rational design of thieno[2,3-d]pyrimidine derivatives?

Advanced Research Question
Computational tools include:

  • Molecular docking (AutoDock Vina) : Predict binding poses in kinase ATP pockets (e.g., MCL-1 inhibitors with docking scores ≤−9 kcal/mol) .
  • QSAR modeling : Correlate substituent hydrophobicity (ClogP) with antifungal activity .
  • DFT calculations : Optimize geometries for transition-state stabilization in nucleophilic substitutions .

How to assess in vivo efficacy and pharmacokinetic properties of thieno[2,3-d]pyrimidine derivatives?

Advanced Research Question
Key methodologies:

  • Xenograft models : Evaluate tumor growth inhibition in nude mice (e.g., MI-503 at 50 mg/kg, q.d. for 21 days) .
  • PK studies : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability via LC-MS/MS .
  • Toxicity profiling : Monitor ALT/AST levels and body weight changes during 28-day repeat-dose studies .

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